molecular formula C22H22 B11940192 1-Tert-butyl-3,5-diphenylbenzene CAS No. 79691-46-6

1-Tert-butyl-3,5-diphenylbenzene

Cat. No.: B11940192
CAS No.: 79691-46-6
M. Wt: 286.4 g/mol
InChI Key: IZRHKQPUZVPUBW-UHFFFAOYSA-N
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Description

1-Tert-butyl-3,5-diphenylbenzene (C₂₂H₂₂, molecular weight: 286.421 g/mol) is a polyaromatic hydrocarbon featuring a central benzene ring substituted with a tert-butyl group at position 1 and phenyl groups at positions 3 and 5 . Its linear molecular formula and steric bulk arise from the tert-butyl and diphenyl substituents, which influence its physicochemical properties and applications.

Properties

CAS No.

79691-46-6

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1-tert-butyl-3,5-diphenylbenzene

InChI

InChI=1S/C22H22/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3

InChI Key

IZRHKQPUZVPUBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Tert-butyl-3,5-diphenylbenzene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of tert-butyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-Tert-butyl-3,5-diphenylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and phenyl groups can be replaced or modified using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

1-Tert-butyl-3,5-diphenylbenzene has been utilized in various scientific domains, including organic synthesis and materials science.

Synthesis of Organic Compounds

This compound serves as a precursor in the synthesis of complex organic molecules. For instance, it has been involved in the production of multi-alkylated diaryl disulfides, which are significant in various chemical reactions and applications. A notable synthesis includes:

  • Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide : This compound exhibits enhanced stability and reactivity due to the bulky tert-butyl groups that hinder steric interactions during chemical reactions .

Ligand Development

In coordination chemistry, this compound has been employed as a ligand in metalation processes. The compound's ability to form stable complexes with transition metals enhances the efficiency of catalysis in organic reactions. For example:

  • Terphenylide Anions : These are generated from 1-halo-2,5-diphenylbenzenes through lithium-halogen exchange reactions, demonstrating the utility of this compound in creating ligands for metal complexes .

Material Science

The compound is also explored for its potential applications in materials science due to its unique structural properties. It has been studied for use in:

  • Polymeric Materials : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties of the resulting materials.

Case Study 1: Synthesis of Diaryl Disulfides

In a study focusing on the synthesis of diaryl disulfides using this compound as a precursor, researchers demonstrated that varying reaction conditions could significantly influence yield and selectivity. The study highlighted how adjusting temperature and solvent choice affected the formation of desired products .

Case Study 2: Ligand Efficiency in Catalysis

Another investigation assessed the efficiency of this compound-derived ligands in catalyzing cross-coupling reactions. The results indicated that these ligands provided superior yields compared to traditional ligands due to their steric bulk, which minimized side reactions and enhanced selectivity .

Mechanism of Action

The mechanism by which 1-Tert-butyl-3,5-diphenylbenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl group and phenyl rings can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context .

Comparison with Similar Compounds

Musk Xylene and Nitroaromatic Derivatives

Musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene, C₁₂H₁₅N₃O₆) shares the tert-butyl substituent but differs in nitro groups and methyl substituents. These nitro groups enhance polarity, making musk xylene suitable as a fragrance ingredient, whereas 1-tert-butyl-3,5-diphenylbenzene lacks nitro functionality, reducing its polarity and fragrance utility .

Property This compound Musk Xylene
Molecular Formula C₂₂H₂₂ C₁₂H₁₅N₃O₆
Key Substituents tert-butyl, diphenyl tert-butyl, nitro, methyl
logKow (Octanol-Water) Not reported 4.9
Applications Research (limited data) Fragrance industry

Key Insight : The absence of nitro groups in this compound reduces its environmental persistence compared to nitroaromatic musks, which exhibit bioaccumulation concerns .

1-tert-Butyl-3,5-dimethylbenzene (CAS 98-19-1)

This analog (C₁₂H₁₈, molecular weight: 162.27 g/mol) replaces diphenyl groups with methyl groups. It serves as a solvent in organic synthesis due to its ability to disrupt intermolecular forces . The tert-butyl group contributes to steric hindrance, but the smaller methyl groups lower molecular weight and increase volatility compared to the diphenyl variant.

Property This compound 1-tert-Butyl-3,5-dimethylbenzene
Boiling Point Not reported ~200–220°C (estimated)
Melting Point Not reported -18°C
Applications Potential material science uses Solvent in synthesis

Research Finding : In hypervalent iodine chemistry, 1-tert-butyl-3,5-dimethylbenzene yields moderate reaction efficiency (33%) due to steric bulk . The diphenyl variant’s increased bulk may further reduce reactivity in such reactions.

1,2-Dimethyl-4,5-diphenylbenzene

This compound (C₂₀H₁₈) shares diphenyl substituents but lacks the tert-butyl group. Crystallographic studies reveal twisted phenyl rings (131.8° and 133.3°) stabilized by C–H···π interactions . The tert-butyl group in this compound likely exacerbates steric strain, altering crystal packing and solubility.

m-Terphenyl Derivatives

m-Terphenyls like 1-amino-2,6-dicyano-3,5-diphenylbenzene are used as fluorescent probes in photopolymerization . While this compound lacks functional groups (e.g., amino, cyano), its tert-butyl substituent could improve thermal stability, making it a candidate for high-temperature applications in material science.

3,5-Di-tert-butyltoluene (CAS 15181-11-0)

This compound (C₁₅H₂₂) features dual tert-butyl groups and a methyl substituent. Its enhanced steric hindrance and lower molecular weight (202.34 g/mol) contrast with the diphenyl variant’s planar aromaticity .

Property This compound 3,5-Di-tert-butyltoluene
Molecular Weight 286.42 g/mol 202.34 g/mol
Key Features Planar phenyl rings Dual tert-butyl groups
Applications Research Specialty synthesis

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